N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
- Borinic Acid Catalyzed Reactions: Diarylborinic acid catalysts have been utilized in regio- and stereoselective couplings of glycosyl methanesulfonates with protected pyranoside and furanoside acceptors. This methodology underscores the utility of methanesulfonates in complex molecule synthesis, demonstrating their potential in the formation of glycosidic bonds under mild conditions (D’Angelo & Taylor, 2016).
Medicinal Chemistry and Drug Design
- Cyclooxygenase-2 (COX-2) Inhibitors: The introduction of the methanesulfonamide group into certain molecular frameworks, specifically at strategic positions on the phenyl ring, has been shown to significantly enhance COX-2 inhibitory activity. This highlights the role of methanesulfonamide derivatives in the development of potent and selective inhibitors for therapeutic applications (Singh et al., 2004).
Organic Synthesis and Fluorination Chemistry
- Fluorination Methods: Research on the synthesis of fluorinated compounds, including the use of fluorobis(phenylsulfonyl)methane derivatives, reveals advanced strategies for introducing fluorine into organic molecules. These methodologies are crucial for the development of compounds with enhanced biological activity and stability (Ni, Zhang, & Hu, 2009).
Supramolecular Chemistry and Crystal Engineering
- Structural Studies: Analyses of nimesulidetriazole derivatives, including methanesulfonamide compounds, provide insights into the effects of substitution on supramolecular assembly. These studies are essential for understanding the molecular basis of interaction patterns that can influence the physical properties and reactivity of compounds (Dey et al., 2015).
Material Science and Photophysical Properties
- Visible Light Emission: Investigations into simple molecules with isolated phenyl rings, such as those related to methanesulfonamide derivatives, have challenged traditional notions of fluorophore design. These studies demonstrate the potential for non-conventional structures to exhibit significant photophysical properties, including visible light emission (Zhang et al., 2017).
Mechanism of Action
Target of Action
Similar fluorinated pyrazole compounds have been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα plays a crucial role in the growth and development of certain types of breast cancer .
Mode of Action
Similar fluorinated pyrazole compounds have been shown to interact with their targets (such as erα) by binding to them . This binding can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar fluorinated pyrazole compounds have been shown to affect various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Pharmacokinetics
The presence of fluorine in the compound could potentially increase the binding affinity of the protein–ligand complex , which could impact its bioavailability.
Result of Action
Similar fluorinated pyrazole compounds have been shown to exhibit anti-cancer activity against breast cancer cell lines .
Action Environment
The stability of the compound could potentially be influenced by the presence of the c-f bond, which has greater stability than the c-h bond .
Properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-9-11-21(12-10-16)33(30,31)27-23(18-6-3-7-19(24)13-18)15-22(25-27)17-5-4-8-20(14-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLICVCMNEHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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